

Technical Guide: Physicochemical Properties of Novel Red 1 (NR-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **New Red**

Cat. No.: **B1436909**

[Get Quote](#)

An In-depth Technical Guide on the Solubility and Storage of a New Azo-Based Solvent Dye for Research and Development Applications.

This technical guide provides a comprehensive overview of the solubility, stability, and handling of Novel Red 1 (NR-1), a new azo-based, non-ionic solvent dye. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize dyes as markers, in formulations, or as functional components in their research.

Physicochemical Data

The following tables summarize the key quantitative data regarding the solubility and stability of Novel Red 1.

Table 1: Solubility of Novel Red 1 (NR-1) in Common Organic Solvents at 25°C

Solvent	Polarity	Solubility (g/L)	Observations
Acetone	Polar aprotic	15.2	Forms a clear, deep red solution.
Ethanol	Polar protic	8.5	Good solubility, resulting in a clear red solution.
Toluene	Non-polar	5.1	Moderate solubility, suitable for specific applications.
Xylene	Non-polar	4.8	Similar to Toluene, forms a stable solution.
Dimethyl Sulfoxide (DMSO)	Polar aprotic	25.0	High solubility, recommended for stock solutions.
Dichloromethane (DCM)	Polar aprotic	12.7	Good solubility with rapid dissolution.
Water	Polar protic	< 0.1	Insoluble, as expected for a solvent dye. [1]

Table 2: Stability Profile of Novel Red 1 (NR-1) Under Various Conditions

Condition	Parameter	Result	Notes
Thermal Stability	Decomposition Temperature	295°C	Determined by Thermogravimetric Analysis (TGA).
Melting Point	185°C	Determined by Differential Scanning Calorimetry (DSC).	
pH Stability	Optimal pH Range	4.5 - 5.5	The dye is most stable in a weakly acidic medium. [2]
Alkaline Conditions (pH > 8)	Degradation	Azo structure is sensitive to alkali conditions. [2]	
Acidic Conditions (pH < 4)	Stable	Shows good stability in more acidic environments.	
Photostability	UV Light Exposure	Moderate Degradation	Gradual fading observed after prolonged exposure.
Ambient Light	Stable	Minimal degradation under normal laboratory lighting.	

Recommended Storage Conditions

For optimal shelf life and performance, Novel Red 1 should be stored under the following conditions:

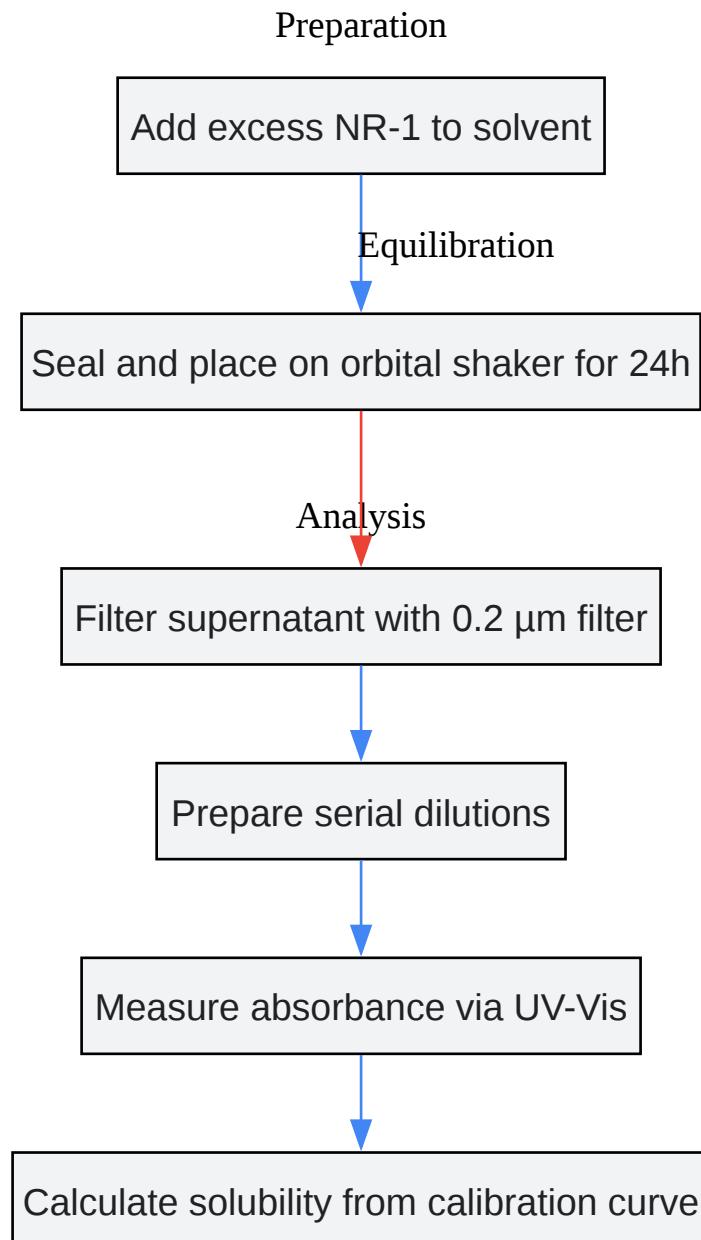
- Powdered Dye:
 - Shelf Life: 5 years from the date of shipment.[\[3\]](#)
 - Temperature: 15–30°C.[\[3\]](#)

- Humidity: 40–75% relative humidity.
- Container: Store in the original, sealed, light-impenetrable container to protect from direct sunlight and moisture.
- Dye in Solution:
 - Shelf Life: Up to 12 months, depending on the solvent.
 - Temperature: For long-term storage, it is recommended to store solutions at -20°C in the dark.
 - Container: Use amber glass vials or other light-blocking containers, purged with an inert gas like nitrogen or argon to minimize oxidation and degradation.
 - Handling: Before use, allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the vial.

Experimental Protocols

The following sections detail the methodologies for determining the solubility, concentration, and thermal stability of Novel Red 1.

This protocol outlines the steps to determine the solubility of NR-1 in a given organic solvent using the saturation shake-flask method, followed by concentration measurement via UV-Vis spectrophotometry.


Materials:

- Novel Red 1 (NR-1) powder
- Selected organic solvent (e.g., Acetone)
- 20 mL glass vials with screw caps
- Orbital shaker
- 0.2 µm syringe filters

- UV-Vis Spectrophotometer and cuvettes
- Analytical balance
- Volumetric flasks

Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of NR-1 powder to a vial containing a known volume of the solvent.
- Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
- Filtration: After shaking, allow the solution to stand for at least 2 hours for the undissolved solid to settle. Carefully draw the supernatant and filter it through a 0.2 µm syringe filter to remove any remaining solid particles.
- Dilution: Prepare a series of dilutions of the clear, saturated filtrate using the same solvent.
- Spectrophotometric Analysis: Measure the absorbance of each dilution at the maximum absorbance wavelength (λ_{max}) of NR-1.
- Calculation: Using a previously established calibration curve (Absorbance vs. Concentration), determine the concentration of the saturated solution. This concentration represents the solubility of NR-1 in that solvent at the specified temperature.

[Click to download full resolution via product page](#)

Experimental workflow for determining the solubility of Novel Red 1.

This protocol describes how to generate a standard calibration curve to determine the concentration of NR-1 in a solution.

Materials:

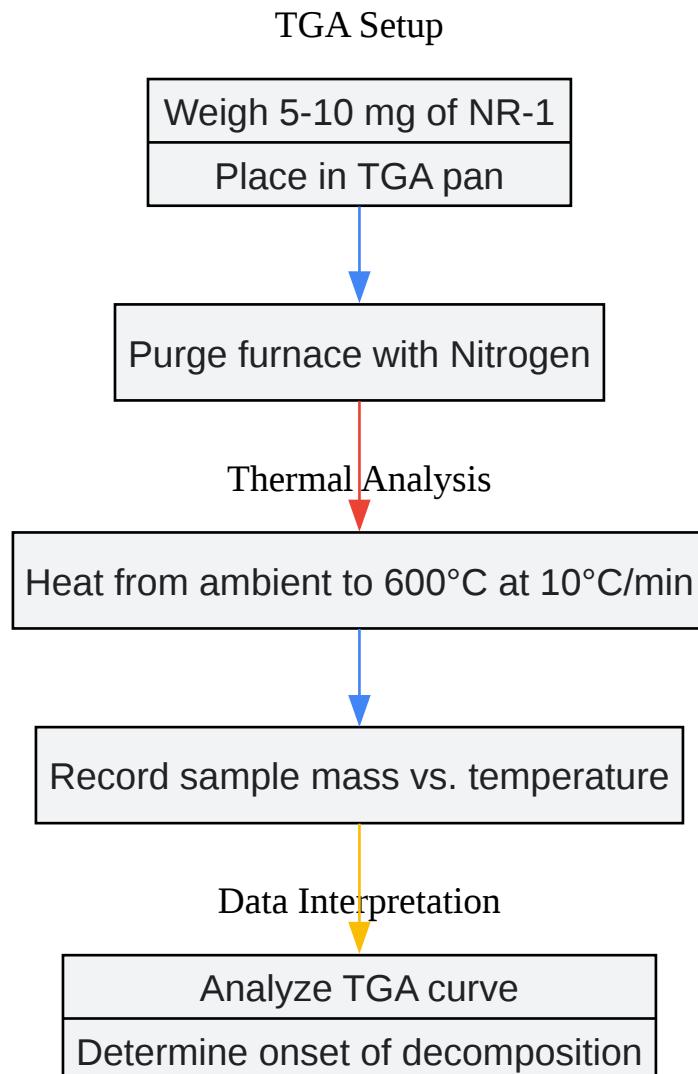
- NR-1 stock solution of known concentration (e.g., 1 mg/mL in DMSO)
- Solvent for dilution
- Volumetric flasks and pipettes
- UV-Vis Spectrophotometer and cuvettes

Procedure:

- Determine λ_{max} : Prepare a dilute solution of NR-1 and scan its absorbance across the UV-Vis spectrum (typically 200-800 nm) to identify the wavelength of maximum absorbance (λ_{max}).
- Prepare Standard Solutions: Create a series of standard solutions with known concentrations by diluting the stock solution.
- Measure Absorbance: Using the solvent as a blank, measure the absorbance of each standard solution at λ_{max} .
- Plot Calibration Curve: Plot a graph of absorbance versus concentration. The data should follow the Beer-Lambert law, resulting in a linear relationship.
- Linear Regression: Perform a linear regression on the data points to obtain the equation of the line ($y = mx + c$), where 'y' is absorbance, 'x' is concentration, and 'm' is the slope. This equation can then be used to determine the concentration of unknown samples.

[Click to download full resolution via product page](#)

Workflow for generating a UV-Vis spectrophotometry calibration curve.


This protocol provides a general method for evaluating the thermal stability of NR-1 using Thermogravimetric Analysis (TGA).

Materials:

- Novel Red 1 (NR-1) powder
- Thermogravimetric Analyzer (TGA)
- TGA sample pan (alumina or platinum)
- Inert gas (e.g., Nitrogen)

Procedure:

- **Sample Preparation:** Accurately weigh a small amount of NR-1 powder (5-10 mg) into a tared TGA pan.
- **Instrument Setup:** Place the sample in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidative degradation.
- **Heating Program:** Set the instrument to heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled linear rate (e.g., 10°C/min).
- **Data Acquisition:** The TGA instrument will record the mass of the sample as a function of temperature.
- **Data Analysis:** Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition, which is considered the limit of the dye's thermal stability.

[Click to download full resolution via product page](#)

Process for Thermogravimetric Analysis (TGA) of Novel Red 1.

Signaling Pathway Considerations

While NR-1 is designed as a stable, non-reactive dye for marking and formulation purposes, it is important for researchers in drug development and biological sciences to consider potential interactions. As an azo dye, NR-1's metabolic products, should degradation occur in a biological system, could potentially interact with cellular pathways. It is recommended that end-users perform their own cytotoxicity and pathway analysis assays relevant to their specific application.

Disclaimer: Novel Red 1 (NR-1) is a hypothetical substance created for illustrative purposes within this technical guide. The data and protocols are representative of typical solvent dyes and are based on aggregated information from scientific literature. Always refer to the specific documentation provided by the manufacturer for any real-world chemical substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solvent Dye Dissolution Method - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 2. Dyeing properties of disperse dyes - PH sensitivity - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 3. organicdye.com [organicdye.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Novel Red 1 (NR-1)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1436909#new-red-dye-solubility-and-storage-conditions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com